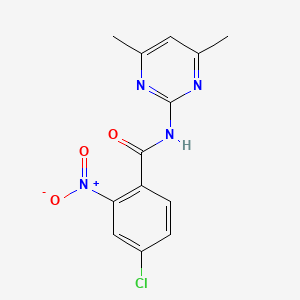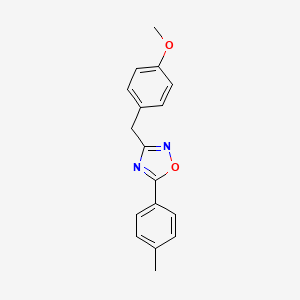
ethyl 4-(4-chlorobenzyl)-1-piperazinecarboxylate
概要
説明
Ethyl 4-(4-chlorobenzyl)-1-piperazinecarboxylate, commonly known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBPP belongs to the family of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of CBPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. CBPP has also been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as cell differentiation, apoptosis, and ion channel regulation.
Biochemical and Physiological Effects:
CBPP has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. CBPP has also been found to reduce the levels of inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.
実験室実験の利点と制限
CBPP has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. CBPP is also stable under normal laboratory conditions. However, one of the limitations of CBPP is its low water solubility, which makes it difficult to administer in vivo.
将来の方向性
CBPP has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for CBPP research include:
1. Investigating the role of CBPP in the treatment of neuropathic pain
2. Studying the effect of CBPP on the sigma-1 receptor and its downstream signaling pathways
3. Exploring the potential of CBPP as an anticancer agent
4. Investigating the pharmacokinetics and pharmacodynamics of CBPP in vivo
Conclusion:
CBPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been studied extensively for its pharmacological properties and has shown promising results in preclinical studies. CBPP has several advantages as a research tool, but it also has some limitations. Further research is needed to explore the potential of CBPP in various fields such as psychiatry, neurology, and oncology.
科学的研究の応用
CBPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in preclinical studies. CBPP has also shown promising results in the treatment of neuropathic pain and cancer.
特性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBOXOHKMGEZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboethoxy-4-(4-chlorobenzyl)piperazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
